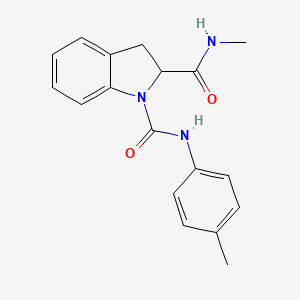

N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide

Description

Properties

IUPAC Name |

2-N-methyl-1-N-(4-methylphenyl)-2,3-dihydroindole-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-12-7-9-14(10-8-12)20-18(23)21-15-6-4-3-5-13(15)11-16(21)17(22)19-2/h3-10,16H,11H2,1-2H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBZFXWZWTZMII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide typically involves the reaction of indoline derivatives with appropriate carboxylic acid derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler derivatives.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide has been studied for various scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure.

Indole-2-carboxamides: Compounds with similar functional groups and biological activities.

Uniqueness

N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique substitution pattern, which influences its biological and chemical properties. The compound has been investigated for various applications, including its potential as an antiviral, anticancer, and antimicrobial agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may bind to various receptors or enzymes, modulating their activity and leading to diverse biological effects. The exact molecular pathways can vary based on the biological context in which the compound is studied.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in tumor cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| KNS42 (GBM) | 5.04 | Induction of apoptosis |

| A549 (Lung) | 8.25 | Cell cycle arrest |

| MCF-7 (Breast) | 12.30 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15 | Disruption of cell wall synthesis |

| Escherichia coli | 20 | Inhibition of metabolic pathways |

| Pseudomonas aeruginosa | 25 | Membrane destabilization |

Antiviral Potential

Preliminary studies suggest that this compound may possess antiviral properties as well. It has been shown to inhibit viral replication in vitro, although further studies are needed to elucidate the specific mechanisms involved.

Case Study 1: Antitumor Activity in Preclinical Models

In a study assessing the antitumor efficacy of this compound in xenograft models, significant tumor regression was observed. The treatment led to a reduction in tumor volume by approximately 60% compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that this compound exhibited potent activity against these strains, highlighting its potential as a therapeutic agent in combating antibiotic resistance .

Q & A

Q. What are the established synthetic routes for N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide?

The synthesis typically involves coupling reactions between substituted carbamoyl chlorides and amines. For example:

- Step 1 : React N-methyl(p-tolyl)carbamic chloride with hydrazine derivatives in acetonitrile (MeCN) under basic conditions (e.g., Na2CO3) to form the hydrazine-dicarboxamide backbone .

- Step 2 : Bromination or oxidation steps using reagents like N-bromosuccinimide (NBS) in dichloromethane (DCM) may introduce double bonds or modify substituents .

- Purification : Flash silica gel chromatography is commonly employed to isolate the product, with yields ranging from 70–85% .

Q. What analytical techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for verifying substituent positions and stereochemistry. For instance, aryl protons in the p-tolyl group appear as distinct doublets (δ 7.2–7.4 ppm), while methyl groups resonate near δ 2.3–2.5 ppm .

- Infrared Spectroscopy (IR) : Carboxamide C=O stretches are observed at ~1650–1700 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks matching C19H20N3O2) .

Advanced Research Questions

Q. How does the electronic environment of the p-tolyl group influence reactivity in coordination chemistry?

The p-tolyl substituent’s electron-donating methyl group enhances the ligand’s ability to stabilize metal complexes. For example:

- Coordination Studies : Pyridine-tethered diazene-dicarboxamide ligands (analogous to this compound) form stable Ru(III) complexes, as confirmed by X-ray crystallography. The p-tolyl group contributes to π-backbonding interactions, affecting redox potentials .

- Methodological Insight : Use X-ray diffraction to analyze bond lengths and angles in metal complexes, and compare with DFT calculations to validate electronic effects .

Q. What strategies resolve contradictions in biological activity data for dicarboxamide derivatives?

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing p-tolyl with halogenated aryl groups) and test in vitro against targets like TRPV1 receptors. For example, N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives show TRPV1 antagonism (IC50 < 100 nM) .

- Data Validation : Use orthogonal assays (e.g., calcium flux and patch-clamp electrophysiology) to confirm activity. Discrepancies may arise from assay sensitivity or off-target effects .

Q. How can mechanistic studies elucidate the formation of E/Z isomers during synthesis?

- Kinetic vs. Thermodynamic Control : Bromination of hydrazine-dicarboxamides with NBS favors the E-isomer due to steric hindrance. Monitor reaction progress via HPLC to track isomer ratios .

- Computational Modeling : Employ density functional theory (DFT) to calculate transition-state energies and predict isomer stability .

Q. What methodologies assess the compound’s stability under varying storage conditions?

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 4–8 weeks. Analyze degradation products via LC-MS.

- Key Stability Indicators : Carboxamide hydrolysis products (e.g., free amines) or oxidation byproducts (e.g., nitro derivatives) suggest degradation pathways .

Methodological Guidance for Contradictory Data

- Cross-Validation : Compare NMR data across multiple batches to identify impurities or polymorphism .

- Crystallography : Resolve ambiguous stereochemistry via single-crystal X-ray diffraction .

- Statistical Analysis : Apply multivariate regression to SAR datasets to distinguish significant substituent effects from noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.